molecular formula C17H18F2N2O3 B5863664 N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-ethoxyphenyl)urea

N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-ethoxyphenyl)urea

Cat. No. B5863664
M. Wt: 336.33 g/mol
InChI Key: HSUKACSWYQWTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-ethoxyphenyl)urea, commonly known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for the treatment of pain and inflammation. It is a white crystalline powder that is sparingly soluble in water and has a molecular weight of 297.3 g/mol. Diflunisal is a derivative of salicylic acid and has been used as an alternative to aspirin due to its lower risk of gastrointestinal side effects.

Mechanism of Action

Diflunisal works by inhibiting the activity of an enzyme called cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are chemicals that promote inflammation, pain, and fever. By inhibiting COX, Diflunisal reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and physiological effects:
Diflunisal has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of cytokines, which are proteins that play a key role in the inflammatory response. Diflunisal has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, Diflunisal has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and repair.

Advantages and Limitations for Lab Experiments

Diflunisal has several advantages as a research tool. It is readily available and relatively inexpensive. It has a well-established mechanism of action and has been extensively studied in both animal and human models. However, there are also some limitations to its use. Diflunisal has a relatively short half-life, which may limit its effectiveness in some experiments. It also has potential side effects, such as gastrointestinal bleeding and renal toxicity, which may need to be taken into account when designing experiments.

Future Directions

There are several future directions for research on Diflunisal. One area of interest is its potential use in the treatment of Alzheimer's disease. Diflunisal has been shown to reduce the levels of amyloid beta, a protein that is thought to play a key role in the development of Alzheimer's disease. Another area of interest is its potential use in the treatment of cancer. Diflunisal has been shown to inhibit the growth of cancer cells in vitro and in animal models. Further research is needed to determine its potential as a cancer treatment. Finally, there is also interest in exploring the potential of Diflunisal as a treatment for other inflammatory conditions, such as inflammatory bowel disease and psoriasis.

Synthesis Methods

Diflunisal can be synthesized by reacting 2,4-difluoroanisole with ethyl phenyl carbamate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride to form Diflunisal.

Scientific Research Applications

Diflunisal has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. Diflunisal has been used to treat osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. It has also been studied for its potential use in the treatment of Alzheimer's disease and cancer.

properties

IUPAC Name

1-[2-(difluoromethoxy)-4-methylphenyl]-3-(2-ethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O3/c1-3-23-14-7-5-4-6-12(14)20-17(22)21-13-9-8-11(2)10-15(13)24-16(18)19/h4-10,16H,3H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUKACSWYQWTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)C)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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